Biotin-XX hydrazide

Descripción general

Descripción

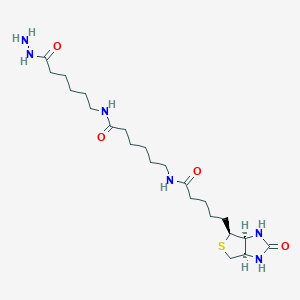

La hidrazida de Biotina-XX es un reactivo de biotinilación reactivo al carbonilo que contiene dos espaciadores de ácido aminohexanoico. Este compuesto es conocido por su alta eficiencia en la formación de complejos entre anticuerpos biotinilados (u otras proteínas biotiniladas) y conjugados de avidina-sonda, donde la sonda puede ser un fluorocromo o una enzima .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La hidrazida de Biotina-XX se sintetiza haciendo reaccionar la biotina con hidracina en presencia de dos espaciadores de ácido aminohexanoico. La reacción generalmente ocurre en condiciones ligeramente ácidas para formar enlaces de hidrazona, que se pueden reducir aún más a enlaces de amina secundaria estables utilizando cianoborohidruro de sodio .

Métodos de Producción Industrial

En entornos industriales, la producción de hidrazida de Biotina-XX implica síntesis a gran escala utilizando reactores automatizados para garantizar la coherencia y la pureza. El proceso incluye la oxidación de los grupos de carbohidratos para formar aldehídos, seguidos de la reacción con hidracina para formar el derivado de hidrazida .

Análisis De Reacciones Químicas

Tipos de Reacciones

La hidrazida de Biotina-XX principalmente experimenta:

Oxidación: El grupo hidrazida reacciona con aldehídos y cetonas para formar enlaces de hidrazona.

Sustitución: El grupo hidrazida puede reaccionar con grupos carboxilo utilizando química de carbodiimida para formar enlaces amida.

Reactivos y Condiciones Comunes

Oxidación: El periodato de sodio se utiliza comúnmente para oxidar los grupos de carbohidratos a aldehídos.

Reducción: El cianoborohidruro de sodio se utiliza para reducir los enlaces de hidrazona.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen proteínas y anticuerpos biotinilados, que se utilizan en varios ensayos bioquímicos y aplicaciones de investigación .

Aplicaciones Científicas De Investigación

La hidrazida de Biotina-XX se utiliza ampliamente en la investigación científica debido a su capacidad para biotinilar eficientemente proteínas y otras macromoléculas. Algunas aplicaciones clave incluyen:

Química: Se utiliza en la biotinilación de glicoproteínas y otros compuestos que contienen carbohidratos.

Biología: Se emplea en el etiquetado de la superficie celular y la aislamiento de glicoproteínas.

Industria: Se aplica en la purificación de moléculas biotiniladas utilizando sondas o resinas de estreptavidina.

Mecanismo De Acción

La hidrazida de Biotina-XX ejerce sus efectos formando complejos fuertes y estables con avidina o estreptavidina. Los dos espaciadores de ácido aminohexanoico en la hidrazida de Biotina-XX mejoran la eficiencia de la unión a avidina al aliviar la impedancia estérica. Esto permite una biotinilación más efectiva de proteínas y otras macromoléculas .

Comparación Con Compuestos Similares

La hidrazida de Biotina-XX es única debido a sus dos espaciadores de ácido aminohexanoico, que proporcionan una mayor eficiencia en la unión a avidina en comparación con otros reactivos de biotinilación. Compuestos similares incluyen:

Hidrazida de Biotina-X: Contiene un solo espaciador de ácido aminohexanoico y es menos eficiente en la unión a avidina.

Hidrazida de Biotina-LC: Presenta un espaciador de hidrocarburo de cadena larga, que puede reducir la impedancia estérica, pero es menos eficiente que la hidrazida de Biotina-XX.

Hidrazida de Biotina-PEG4: Contiene un espaciador de polietilenglicol, proporcionando hidrofilicidad y reducción de la agregación en solución.

La hidrazida de Biotina-XX destaca por su equilibrio óptimo de longitud del espaciador y eficiencia en la formación de complejos estables con avidina o estreptavidina .

Propiedades

IUPAC Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(6-hydrazinyl-6-oxohexyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O4S/c23-28-20(31)12-4-2-8-14-24-18(29)10-3-1-7-13-25-19(30)11-6-5-9-17-21-16(15-33-17)26-22(32)27-21/h16-17,21H,1-15,23H2,(H,24,29)(H,25,30)(H,28,31)(H2,26,27,32)/t16-,17-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYZIMLLRKKNS-FIKGOQFSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

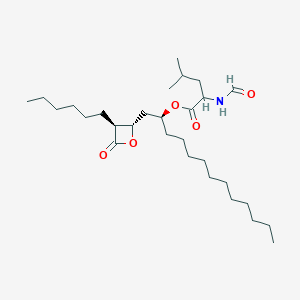

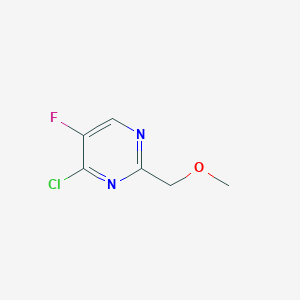

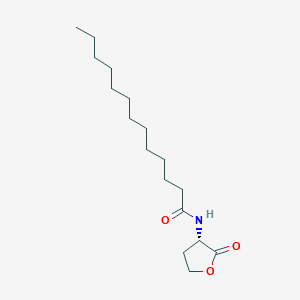

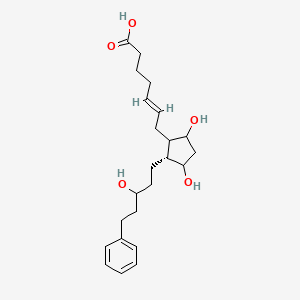

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B7852648.png)